1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid
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Overview
Description
1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid is a complex organic compound that features a thiazole ring, a piperidine ring, and a carboxylic acid group. The thiazole ring is known for its aromaticity and biological activity, making this compound of interest in various fields of research, including medicinal chemistry and pharmacology .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and antioxidant properties . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The exact mode of action for this compound would depend on its specific biological activity and target.
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . For instance, they may influence pathways related to inflammation, tumor growth, viral replication, and oxidative stress .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Given the broad range of biological activities associated with thiazole derivatives, this compound could potentially have various effects at the molecular and cellular level .
Future Directions
Preparation Methods
The synthesis of 1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acylation: The thiazole derivative is then acylated with an appropriate acyl chloride to introduce the acetyl group.
Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving a suitable precursor.
Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure.
Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: The compound is explored for its use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial agent.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Compared to these compounds, 1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid is unique due to its specific structure, which combines a thiazole ring with a piperidine ring and a carboxylic acid group, potentially offering distinct biological activities and applications .
Properties
IUPAC Name |
1-[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-15(19-8-4-7-13(10-19)17(21)22)9-14-11-23-16(18-14)12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQLIKLVWAODPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC(=N2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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